molecular formula C15H21NO3 B4411999 4-propoxy-N-(tetrahydro-2-furanylmethyl)benzamide

4-propoxy-N-(tetrahydro-2-furanylmethyl)benzamide

Cat. No. B4411999
M. Wt: 263.33 g/mol
InChI Key: RNXSSIVRIIDIPF-UHFFFAOYSA-N
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Description

4-propoxy-N-(tetrahydro-2-furanylmethyl)benzamide, also known as PFB-TFM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of benzamide and has a tetrahydro-2-furanylmethyl group attached to the nitrogen atom. In

Mechanism of Action

The mechanism of action of 4-propoxy-N-(tetrahydro-2-furanylmethyl)benzamide involves the inhibition of NMT by binding to the active site of the enzyme. This prevents the transfer of myristic acid to the N-terminal glycine residue of proteins, which is essential for their proper function. As a result, the activity of the target proteins is inhibited, leading to the desired therapeutic effect.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on the biochemical and physiological processes of cells. It has been found to induce apoptosis in cancer cells, inhibit the replication of viruses, and reduce the growth of parasites. Additionally, it has been shown to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-propoxy-N-(tetrahydro-2-furanylmethyl)benzamide in lab experiments is its high potency and specificity for NMT inhibition. This makes it an ideal tool for studying the role of NMT in various diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for research on 4-propoxy-N-(tetrahydro-2-furanylmethyl)benzamide. One area of interest is the development of more potent and selective NMT inhibitors based on the structure of this compound. Additionally, the therapeutic potential of this compound for various diseases should be further explored in preclinical and clinical studies. Finally, the use of this compound as a tool for studying the role of NMT in cellular processes should be expanded to gain a better understanding of its biological functions.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its ability to inhibit NMT makes it an attractive candidate for the development of therapeutic agents for cancer, viral infections, and parasitic infections. Further research on this compound is needed to fully explore its potential and to develop new and more effective treatments for these diseases.

Scientific Research Applications

4-propoxy-N-(tetrahydro-2-furanylmethyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to be an effective inhibitor of the enzyme N-myristoyltransferase (NMT), which is involved in the post-translational modification of proteins. This enzyme has been implicated in various diseases, including cancer, viral infections, and parasitic infections. Therefore, this compound has the potential to be used as a therapeutic agent for these diseases.

properties

IUPAC Name

N-(oxolan-2-ylmethyl)-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-2-9-18-13-7-5-12(6-8-13)15(17)16-11-14-4-3-10-19-14/h5-8,14H,2-4,9-11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXSSIVRIIDIPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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